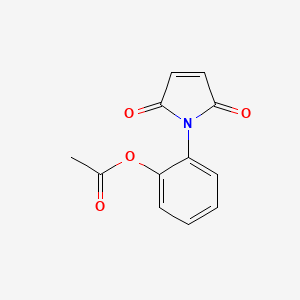

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of a pyrrole ring substituted with a phenyl acetate group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate can be achieved through several methods. One common approach involves the reaction of maleic anhydride with aniline to form N-phenylmaleimide, which is then acetylated to yield the desired compound. The reaction typically requires an organic solvent such as acetic anhydride and a catalyst like sulfuric acid to facilitate the acetylation process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Michael Addition with Thiols

The maleimide ring undergoes regioselective thiol-Michael addition, a key reaction for bioconjugation and polymer crosslinking. This reaction proceeds via nucleophilic attack of thiols at the α,β-unsaturated carbonyl positions.

Example Reaction:

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate + R-SH → Thioether adduct

Conditions:

-

Solvent: Phosphate buffer (pH 7.0–7.5) or organic solvents (e.g., DMF)

-

Temperature: 25–37°C

-

Reaction time: 1–4 hours

Key Findings:

Ester Hydrolysis

The phenyl acetate group hydrolyzes to form 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenol under acidic or basic conditions.

Conditions:

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| LiOH (2.5 eq) | THF/H₂O (1:1) | RT | 85% | |

| HCl (3M) | EtOAc/H₂O | RT | 78% |

Mechanism:

Nucleophilic acyl substitution, with hydroxide or water attacking the ester carbonyl.

Application:

Hydrolysis enables further functionalization of the phenolic hydroxyl group (e.g., alkylation, acylation) .

Reduction of the Ester Group

The acetate ester is reducible to a primary alcohol using hydride reagents.

Example Reaction with DIBAL-H:

this compound → 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenethyl alcohol

Conditions:

-

Reagent: DIBAL-H (3 eq)

-

Solvent: Dry THF

-

Temperature: −78°C → RT

Notes:

Oxidation of Alcohol Derivatives

Post-reduction alcohols can be oxidized to aldehydes or ketones.

Example Oxidation with PCC:

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenethyl alcohol → 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylacetaldehyde

Conditions:

Mechanism:

PCC abstracts a β-hydrogen, forming the aldehyde via a radical intermediate .

Maleimide Ring Reactivity

The maleimide group participates in cycloadditions and Diels-Alder reactions, though these are less common than thiol additions.

Key Observations:

Nucleophilic Acyl Substitution

The ester group reacts with amines to form amides under catalytic conditions.

Example Aminolysis:

this compound + R-NH₂ → 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylacetamide

Conditions:

Stability and Storage

-

Thermal Stability: Decomposes above 90°C; store at −20°C under inert gas .

-

Hydrolytic Stability: Stable in anhydrous organic solvents; hydrolyzes in aqueous pH > 9 .

Comparative Reactivity Table

Applications De Recherche Scientifique

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: It can be used as a precursor for the synthesis of polymers and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid

- 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate

- N-Phenylmaleimide

Uniqueness

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to similar compounds. Its phenyl acetate group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Activité Biologique

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula: C12H11N1O4

- Molecular Weight: 233.23 g/mol

- CAS Number: 1345681-76-6

Research indicates that compounds containing the pyrrole structure often exhibit significant biological activities, including anti-cancer and anti-inflammatory effects. The specific mechanisms of action for this compound may involve:

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as PARP (Poly (ADP-ribose) polymerase), which is crucial in DNA repair mechanisms. Inhibiting PARP can lead to increased DNA damage in cancer cells, particularly those deficient in BRCA1/2 genes .

- Induction of Apoptosis : Studies have demonstrated that similar derivatives promote programmed cell death in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

- Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .

Antiproliferative Activity

A study assessed the antiproliferative effects of various derivatives against cancer cell lines, including MDA-MB-436 (breast cancer). The IC50 values were determined using MTT assays:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 2.57 | MDA-MB-436 |

| Olaparib | 8.90 | MDA-MB-436 |

The results indicated that this compound exhibited superior antiproliferative activity compared to Olaparib, a standard PARP inhibitor .

Safety Profile

In vitro testing against normal WI-38 cells showed that the compound has a favorable safety profile with IC50 values significantly higher than those against cancer cells:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 70.46 | WI-38 |

| Olaparib | 81.67 | WI-38 |

This suggests that while the compound is effective against cancer cells, it exhibits reduced toxicity towards normal cells .

Case Studies

Recent studies have explored the efficacy of this compound in various preclinical models:

- Breast Cancer Model : In a study involving MDA-MB-436 cells treated with the compound at its IC50 concentration for 48 hours, flow cytometry analysis revealed a significant increase in G2 phase arrest from 25.12% to 30.39%, indicating effective cell cycle modulation .

- Combination Therapy : Preliminary data suggest that combining this compound with other chemotherapeutic agents may enhance its anticancer efficacy while minimizing side effects associated with high-dose monotherapy.

Propriétés

IUPAC Name |

[2-(2,5-dioxopyrrol-1-yl)phenyl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-8(14)17-10-5-3-2-4-9(10)13-11(15)6-7-12(13)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCPPHOHOCMYYMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1N2C(=O)C=CC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.